molecular formula C14H18O6 B14390245 2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate CAS No. 89455-95-8

2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate

Cat. No.: B14390245
CAS No.: 89455-95-8
M. Wt: 282.29 g/mol
InChI Key: BHALIOZAZSCDGE-UHFFFAOYSA-N
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Description

2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate is a chemical compound characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to a propyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the trimethoxyphenyl group enhances the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.

    Combretastatin: A potent microtubule-targeting agent.

Uniqueness

2-Oxo-1-(3,4,5-trimethoxyphenyl)propyl acetate is unique due to its specific structural features, such as the 3,4,5-trimethoxyphenyl group, which enhances its biological activity and specificity. This compound’s ability to inhibit tubulin polymerization with high potency makes it a valuable tool in medicinal chemistry and cancer research .

Properties

CAS No.

89455-95-8

Molecular Formula

C14H18O6

Molecular Weight

282.29 g/mol

IUPAC Name

[2-oxo-1-(3,4,5-trimethoxyphenyl)propyl] acetate

InChI

InChI=1S/C14H18O6/c1-8(15)13(20-9(2)16)10-6-11(17-3)14(19-5)12(7-10)18-4/h6-7,13H,1-5H3

InChI Key

BHALIOZAZSCDGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)OC(=O)C

Origin of Product

United States

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